

An In-depth Technical Guide to the Physicochemical Properties of Chlorazine Crystals

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Compound of Interest

Compound Name: Chlorazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **chlorazine** crystals. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of key biological pathways.

Chlorazine, a triazine herbicide, is known for its use in controlling broadleaf and grassy weeds. [1] Its efficacy is directly related to its physicochemical characteristics, which govern its solubility, stability, and interaction with biological systems. Understanding these properties is paramount for its effective and safe application, as well as for the development of new formulations and analytical methods.

Physicochemical Properties

The fundamental physicochemical properties of **chlorazine** are summarized below. These values are essential for predicting its environmental fate, designing analytical procedures, and understanding its biological activity.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₀ ClN ₅	[1]
Molecular Weight	257.76 g/mol	[1]
Physical State	Crystalline solid or oily liquid	[1]
Melting Point	27 °C	[1]
Boiling Point	154-156 °C at 4.0 mmHg	[1]
Density	1.0956 g/cm ³ at 20 °C	[1]
Water Solubility	22.0 mg/L at 20 °C	[1]
Vapor Pressure	2.65 x 10 ⁻⁵ mmHg at 25 °C (estimated)	[1]
pKa	1.8 (predicted)	[1]
LogP (Octanol-Water Partition Coefficient)	3.8 (predicted)	[1]

Crystal Structure

A thorough search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a publicly available Crystallographic Information File (CIF) for **chlorazine**.^{[2][3][4][5][6][7][8][9]} While the crystal structure of the related compound chlorpromazine has been determined,^[10] specific data for **chlorazine**, such as its space group and unit cell dimensions, are not readily available in these databases. The determination of the precise crystal structure of **chlorazine** would require dedicated single-crystal X-ray diffraction analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible characterization of **chlorazine**'s physicochemical properties. Below are representative methodologies based on standard analytical techniques for triazine herbicides.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a crystalline solid.^[11]

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of **chlorazine** crystals into an aluminum DSC pan. Crimp the pan to ensure a good seal. An empty, hermetically sealed aluminum pan is used as a reference.
- DSC Analysis:
 - Equilibrate the DSC cell at 0 °C.
 - Heat the sample from 0 °C to 50 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
 - Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated from the area of the melting peak.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

- Materials: **Chlorazine** crystals, deionized water, constant temperature shaker, centrifuge, and a validated analytical method for **chlorazine** quantification (e.g., HPLC-UV).
- Procedure:
 - Add an excess amount of **chlorazine** crystals to a series of glass vials containing deionized water.
 - Seal the vials and place them in a constant temperature shaker set at 20 °C.
 - Agitate the vials for 24-48 hours to ensure that equilibrium is reached.
 - After equilibration, cease agitation and allow the vials to stand at 20 °C for at least 24 hours to allow for the sedimentation of undissolved crystals.

- Carefully withdraw an aliquot of the clear supernatant.
- Filter the aliquot through a 0.22 μm syringe filter that is compatible with aqueous solutions and has been pre-saturated with the sample solution to avoid adsorption of the analyte.
- Dilute the filtrate with a suitable solvent and quantify the concentration of **chlorazine** using a validated HPLC-UV method.

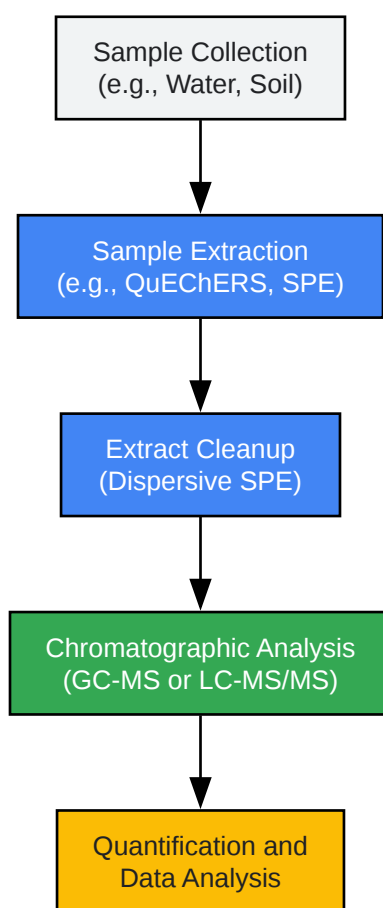
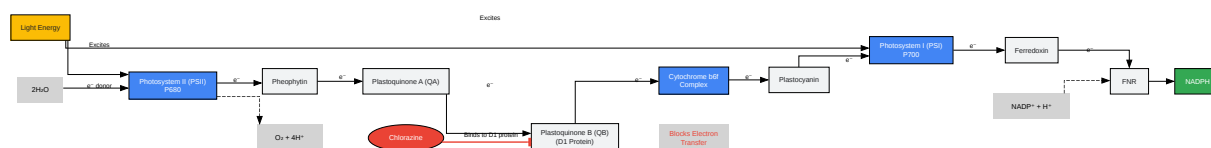
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Crystal Growth: Grow single crystals of **chlorazine** of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation from an appropriate solvent or by slow cooling of a saturated solution.
- Data Collection:
 - Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo $K\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.
 - Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the collected diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure, including bond lengths, bond angles, and unit cell parameters. The results are typically reported in a Crystallographic Information File (CIF).

Mechanism of Action: Inhibition of Photosynthesis

As a triazine herbicide, the primary mode of action of **chlorazine** is the inhibition of photosynthesis in susceptible plants.^{[1][16][17][18]} Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII).

The diagram below illustrates the signaling pathway of photosynthesis inhibition by triazine herbicides like **chlorazine**.



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